dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate
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Overview
Description
Dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate is a complex organic compound that features a pyrazole ring, an isophthalate moiety, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrazole to Isophthalate: The pyrazole derivative is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Esterification: The final step involves esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the pyrazole ring and ester groups can facilitate interactions with biological molecules, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate can be compared with other similar compounds such as:
Dimethyl 5-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Dimethyl 5-{[(1-phenyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate: Contains a phenyl group on the pyrazole ring, which may alter its reactivity and biological activity.
Dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate: Similar structure but with a terephthalate moiety instead of an isophthalate moiety.
Properties
IUPAC Name |
dimethyl 5-[(1-ethylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-4-19-6-5-13(18-19)14(20)17-12-8-10(15(21)23-2)7-11(9-12)16(22)24-3/h5-9H,4H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRHZFJSVHBUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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